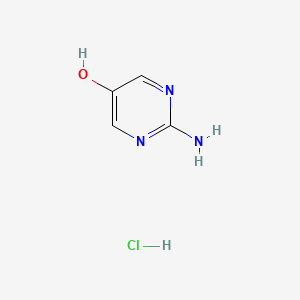

2-Aminopyrimidin-5-ol hydrochloride

Description

Properties

Molecular Formula |

C4H6ClN3O |

|---|---|

Molecular Weight |

147.56 g/mol |

IUPAC Name |

2-aminopyrimidin-5-ol;hydrochloride |

InChI |

InChI=1S/C4H5N3O.ClH/c5-4-6-1-3(8)2-7-4;/h1-2,8H,(H2,5,6,7);1H |

InChI Key |

FROJWWPQPHSODG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)N)O.Cl |

Origin of Product |

United States |

Preparation Methods

Condensation and Halogenation Route (Patent WO2014023681A1)

A prominent industrially viable method involves the formation of the pyrimidine ring followed by selective halogenation and deprotection steps:

Step 1: Formation of 4,6-dihydroxypyrimidine ring

This is achieved by condensation of commercially available low-cost starting materials, which are carefully chosen to incorporate a protected amino group. The condensation leads to the intermediate 4,6-dihydroxypyrimidine (Formula V).Step 2: Amino group deprotection

The protected amino group is deprotected under mild conditions to yield the free amino intermediate (Formula III).Step 3: Transformation of hydroxyl groups to halogens

The two hydroxyl groups at positions 4 and 6 on the pyrimidine ring are converted into halogens (chlorine, bromine, or iodine) using a halogenating agent at 70–140 °C. This step is crucial for further functionalization.Step 4: Optional alkylation

If the R group is a thioalkyl, alkylation of the thiol group is performed prior to deprotection and halogenation.

This process is noted for its robustness, selectivity, and improved yields compared to previous methods. The use of low-cost starting materials and mild conditions reduces environmental impact and facilitates industrial scale-up.

| Step | Reaction Type | Conditions | Outcome |

|---|---|---|---|

| 1 | Ring formation (condensation) | Commercial reagents, mild | 4,6-dihydroxypyrimidine intermediate |

| 2 | Amino group deprotection | Mild conditions | Free amino intermediate |

| 3 | Halogenation | 70–140 °C, halogenating agent (Cl, Br, I) | Halogenated pyrimidine derivative |

| 4 | Alkylation (optional) | Mild alkylation conditions | Alkylated thio-substituted pyrimidine |

This method is particularly useful for preparing intermediates for active pharmaceutical ingredients such as ticagrelor.

Pyrimidine Synthesis via Guanidine Hydrochloride Cyclization (MDPI 2010)

An alternative synthetic approach involves the preparation of pyrimidine derivatives by cyclization of alkynyl ketones with guanidine hydrochloride under microwave irradiation:

Step 1: Preparation of alkynyl ketone

Weinreb amides are synthesized and reacted with alkynes under controlled low-temperature conditions (-78 °C) using dimethyl aluminium chloride as a reagent.Step 2: Cyclization to pyrimidine

The alkynyl ketone is heated with guanidine hydrochloride and sodium carbonate in acetonitrile under microwave irradiation (120 °C) for 20 to 30 minutes. This leads to the formation of the pyrimidine ring.Step 3: Purification

The crude product is purified by column chromatography to yield the desired pyrimidine derivatives.

This method allows for the synthesis of various substituted 2-aminopyrimidines with good control over substitution patterns and is suitable for generating libraries of compounds for biological screening.

Multi-step Synthesis of 2-Aminomethylpyridine Derivatives (EP1422220A1)

This patent describes a process involving:

Step A: Use of trialkylamine bases (e.g., N,N-diisopropyl N-ethylamine) to prepare benzophenone glycine imine derivatives.

Step B: Reaction with pyridine derivatives bearing leaving groups (preferably chlorine) using dry inorganic bases (K2CO3 or NaH) and phase transfer catalysts in aprotic polar solvents (e.g., propionitrile).

Step C: Acidification with aqueous hydrochloric acid at 20–25 °C to form pyridine glycine ester hydrochloride derivatives.

Step D: Reflux in water to convert esters into the target 2-aminomethylpyridine derivatives.

This multi-step method is designed for industrial scalability and high purity product formation, emphasizing careful control of reaction conditions and stoichiometry.

Comparative Data Table of Preparation Methods

Research Outcomes and Notes

The condensation and halogenation route (WO2014023681A1) offers a robust industrial process with improved yields and environmental benefits compared to earlier methods. The process allows selective halogenation and amino deprotection with commercially available reagents, facilitating easy scale-up.

Microwave-assisted cyclization (MDPI 2010) provides a rapid and efficient synthesis of substituted pyrimidines, enabling the generation of diverse compound libraries for biological evaluation.

The chlorination method using N-fluoro-N-chlorobenzenesulfonamide and ionic liquid catalysis demonstrates excellent yield and purity under mild conditions, with the added benefit of catalyst reuse, making it economically and environmentally favorable.

The multi-step approach (EP1422220A1) emphasizes the importance of controlled reaction conditions, use of phase transfer catalysts, and mild acidification to obtain high-purity 2-aminomethylpyridine derivatives, highlighting its suitability for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Aminopyrimidin-5-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different aminopyrimidine derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidinone derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

2-Aminopyrimidin-5-ol hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Aminopyrimidin-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antitrypanosomal activity is attributed to its ability to inhibit key enzymes in the metabolic pathways of Trypanosoma brucei, the causative agent of sleeping sickness . The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to the death of the parasite.

Comparison with Similar Compounds

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride (CAS: 120747-86-6)

- Molecular Formula : C₅H₇Cl₂N₃

- Key Differences: A chloromethyl (-CH₂Cl) group replaces the hydroxyl (-OH) at position 5. Higher molecular weight (180.03 g/mol) due to chlorine addition.

5-Aminopyrimidin-4-ol Hydrochloride (CAS: 69340-97-2)

- Molecular Formula : C₄H₅ClN₄O

- Key Differences: Positional isomerism: Amino and hydroxyl groups are at positions 5 and 4, respectively. Altered hydrogen-bonding patterns may affect binding affinity in biological systems. Similarity score: 0.95 (indicating high structural overlap but distinct reactivity) .

4-Amino-6-chloropyrimidin-5-ol Hydrochloride (CAS: 1956307-44-0)

4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride

- Molecular Formula : C₆H₁₀N₄·2HCl

- Key Differences: Additional aminomethyl (-CH₂NH₂) and methyl (-CH₃) groups at positions 5 and 2. Dihydrochloride form enhances solubility but complicates synthesis. Increased steric bulk may hinder interactions in enzymatic binding pockets .

Table 1: Physicochemical and Structural Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 143489-45-6 | C₄H₅N₃O·HCl | 143.57 | -NH₂ (C2), -OH (C5) |

| 2-Amino-5-(chloromethyl)pyrimidine HCl | 120747-86-6 | C₅H₇Cl₂N₃ | 180.03 | -NH₂ (C2), -CH₂Cl (C5) |

| 5-Aminopyrimidin-4-ol hydrochloride | 69340-97-2 | C₄H₅ClN₄O | 144.56 | -NH₂ (C5), -OH (C4) |

| 4-Amino-6-chloropyrimidin-5-ol HCl | 1956307-44-0 | C₄H₅Cl₂N₃O | 182.01 | -NH₂ (C4), -OH (C5), -Cl (C6) |

| 4-Amino-5-aminomethyl-2-methylpyrimidine diHCl | N/A | C₆H₁₀N₄·2HCl | 215.10 | -NH₂ (C4), -CH₂NH₂ (C5), -CH₃ (C2) |

Biological Activity

2-Aminopyrimidin-5-ol hydrochloride, a derivative of pyrimidine, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, biochemical pathways, and potential therapeutic applications based on recent research findings.

This compound, also known as 2-amino-5-hydroxypyrimidine, has the molecular formula and is characterized by the presence of an amino group and a hydroxyl group on the pyrimidine ring. Its structure enables it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

Target Organisms

Research indicates that this compound exhibits antitrypanosomal and antiplasmodial activities, specifically against Trypanosoma brucei rhodesiense and Plasmodium falciparum (NF54 strain) . These protozoan parasites are responsible for diseases such as African sleeping sickness and malaria.

Mode of Action

The compound operates primarily through the inhibition of key metabolic pathways in these parasites. It is believed to affect the life cycle and growth of the pathogens by disrupting their biochemical processes. Studies suggest that it acts at low micromolar concentrations, indicating potent activity .

Biochemical Pathways

The biological activity of this compound is linked to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound may inhibit enzymes critical for the survival of Trypanosoma and Plasmodium species, leading to reduced viability and proliferation.

- Gene Expression Modulation : It has been suggested that the compound can influence gene expression within these organisms, further contributing to its antiparasitic effects .

Cellular Effects

In vitro studies have demonstrated that derivatives of 2-Aminopyrimidin-5-ol exhibit significant cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma). The compound's structure-dependence suggests that modifications can enhance its anticancer properties while minimizing toxicity to non-cancerous cells .

Summary of Research Findings

Case Studies

- Antiparasitic Activity : A study highlighted the efficacy of this compound in reducing parasitemia in murine models infected with Plasmodium. The compound demonstrated a significant decrease in parasite load at doses lower than 50 mg/kg .

- Anticancer Potential : In a comparative analysis with standard chemotherapeutics like cisplatin, derivatives of 2-Aminopyrimidin-5-ol were shown to reduce cell viability in A549 cells significantly while exhibiting lower toxicity towards normal cells .

Q & A

Q. What are the recommended methods for synthesizing 2-Aminopyrimidin-5-ol hydrochloride, and what analytical techniques are used to confirm its purity and structure?

Methodological Answer:

- Synthesis Routes : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous pyrimidine derivatives (e.g., 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridines) are synthesized via cyclization reactions using reagents like phosphorus oxychloride under controlled temperatures (120°C) . Similar approaches may be adapted, with adjustments for substituent reactivity and hydrochloride salt formation.

- Characterization : Use spectroscopic techniques (IR, NMR) for structural confirmation, as demonstrated for related compounds . Purity assessment should follow pharmacopeial standards, including:

Q. What safety precautions should be implemented when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear particulate-filter respirators (EN 143), protective gloves, and eye/face shields to prevent inhalation, skin contact, or ocular exposure .

- Ventilation : Use local exhaust and general ventilation to minimize aerosol/dust formation. Ground equipment to avoid static discharge .

- Hygiene Practices : Prohibit eating/drinking in work areas. Wash hands thoroughly post-handling and use barrier creams for skin protection .

- First Aid : In case of exposure, remove contaminated clothing, rinse affected areas with water, and seek medical attention. For inhalation, move to fresh air and monitor for respiratory distress .

Q. What are the solubility characteristics of this compound in common solvents, and how do these properties influence experimental design?

Methodological Answer:

- Solubility Data : While direct solubility data for this compound is unavailable, structurally related hydrochlorides (e.g., dopamine HCl) are freely soluble in water and methanol but insoluble in ether or toluene . Experimental validation is recommended using a tiered solubility screen (water > DMSO > ethanol) .

- Experimental Design Implications : Aqueous solubility supports biological assays (e.g., enzyme inhibition studies), while methanol solubility facilitates HPLC analysis. Insolubility in non-polar solvents necessitates polar aprotic solvents for reactions .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives across different studies?

Methodological Answer:

- Systematic Analysis : Apply Cochrane guidelines for systematic reviews to assess study heterogeneity, including variations in assay conditions (e.g., IC50 determination methods), cell lines, or animal models .

- Docking Studies : Resolve contradictions by performing molecular docking to compare binding affinities across reported targets (e.g., β-glucuronidase), as done for imidazopyridine derivatives .

- Meta-Analysis : Use statistical tools to aggregate data, adjusting for variables like pH, temperature, and co-solvents .

Q. What strategies are effective in optimizing the yield of this compound under varying reaction conditions?

Methodological Answer:

- Reaction Optimization :

- Temperature Gradients : Test 80–120°C ranges to balance reaction rate and byproduct formation, as seen in cyclization reactions .

- Catalyst Screening : Evaluate acid catalysts (e.g., POCl3) for hydrochloride salt formation efficiency .

- Solvent Selection : Polar solvents (e.g., DMF) may enhance intermediate stability during synthesis .

- Yield Monitoring : Use HPLC with UV detection (λ = 254 nm) to track reaction progress and purity .

Q. What in vitro and in vivo models are appropriate for studying the metabolic pathways of this compound?

Methodological Answer:

- In Vitro Models :

- In Vivo Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.